achilleol B
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Overview
Description
Achilleol B is a tricyclic triterpenoid formed probably by cyclisation of (3S)-2,3-epoxy-2,3-dihydrosqualene to form an olean-13-yl cation with subsequent cleavage of the 8-14 and 9-10 bonds. It is a tricyclic triterpenoid and a member of octahydronaphthalenes.
Scientific Research Applications
Biosynthesis and Synthesis
- Biosynthesis Pathway in Rice : The gene products AK121211, AK066327, and AK070534 from Oryza sativa encode enzymes for the biosynthesis of cycloartenol, parkeol, and achilleol B, respectively. This compound synthase produces this compound (90%), along with other triterpenes. A pathway for this compound biosynthesis is proposed (Ito et al., 2011).
- First Total Synthesis of this compound : Achieved using a 14-step convergent approach, involving enantioselective Robinson annelation and asymmetric dihydroxylation of geranylacetone. This synthesis also led to the enantioselective preparation of other terpenes like elegansidiol and farnesiferol B (Arteaga et al., 2008).
Biological Activities and Applications
- Antispasmodic Activities : Achillea wilhelmsii, a related species, demonstrated antispasmodic effects, supporting its traditional use. The study suggests potential for finding calcium antagonists in this plant, relevant to this compound research (Ali et al., 2014).
- Ethnopharmacological Relevance : Achillea species, closely related to this compound, are used for various medicinal purposes like anti-inflammatory, digestive, and wound healing treatments. This ethnopharmacological knowledge highlights potential areas for this compound application (Mohammadhosseini et al., 2017).
- Stem Cell Research : Achillea millefolium extract showed significant effects on the renewal and differentiation of mesenchymal stem cells, indicating potential research applications for this compound in regenerative medicine (Asadi et al., 2022).
Properties
Molecular Formula |
C30H50O |
---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(1S,3R)-3-[(E)-6-[(4aR,8aR)-2,4a,7,7-tetramethyl-3,4,5,6,8,8a-hexahydronaphthalen-1-yl]-3-methylhex-3-enyl]-2,2-dimethyl-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C30H50O/c1-21(12-14-25-23(3)13-15-27(31)29(25,6)7)10-9-11-24-22(2)16-17-30(8)19-18-28(4,5)20-26(24)30/h10,25-27,31H,3,9,11-20H2,1-2,4-8H3/b21-10+/t25-,26+,27+,30+/m1/s1 |
InChI Key |
OPDQSNQDIGJUIR-FEHKDBFISA-N |
Isomeric SMILES |
CC1=C([C@@H]2CC(CC[C@@]2(CC1)C)(C)C)CC/C=C(\C)/CC[C@@H]3C(=C)CC[C@@H](C3(C)C)O |
Canonical SMILES |
CC1=C(C2CC(CCC2(CC1)C)(C)C)CCC=C(C)CCC3C(=C)CCC(C3(C)C)O |
Synonyms |
achilleol B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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